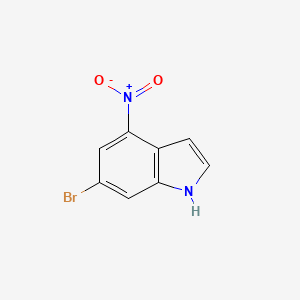![molecular formula C9H8N2O B1343732 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000340-26-0](/img/structure/B1343732.png)
6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Vue d'ensemble
Description
“6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.173 . It is commonly used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for instance, exhibited potent FGFR inhibitory activity .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 160.063660 .
Chemical Reactions Analysis
“6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They have been used in the development of FGFR inhibitors, which are currently under clinical investigation for the treatment of various cancers .
Applications De Recherche Scientifique
Application 1: Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Results or Outcomes : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application 2: Tryptophan Dioxygenase Inhibitors
- Scientific Field : Biochemistry
- Summary of the Application : Tryptophan dioxygenase (TDO) is a key enzyme in the kynurenine pathway of tryptophan metabolism . It has been found that overactivation of this pathway can lead to immunosuppression, which is often observed in cancer . Therefore, TDO inhibitors can potentially be used as anticancer immunomodulators .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 3: BACE-1 Inhibitors
- Scientific Field : Neurology
- Summary of the Application : Beta-site APP cleaving enzyme 1 (BACE-1) is an aspartic-acid protease important in the formation of myelin sheaths in peripheral nerve cells . The enzyme is also known as beta-secretase 1 and its overactivity is associated with the development of Alzheimer’s disease . Therefore, inhibitors of BACE-1 can potentially be used in the treatment of Alzheimer’s disease .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 4: Prostate Cancer Invasion and Migration Inhibitors
- Scientific Field : Oncology
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives can potentially be used as inhibitors of prostate cancer invasion and migration .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 5: CDK2 Kinase Inhibitors
- Scientific Field : Biochemistry
- Summary of the Application : Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle and its overactivity is associated with various types of cancer . Therefore, inhibitors of CDK2 can potentially be used in cancer therapy .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 6: Cell Division Cycle 7 Kinase Inhibitors
- Scientific Field : Cell Biology
- Summary of the Application : Cell division cycle 7 (CDC7) is a serine/threonine protein kinase that is crucial for the G1/S transition in the cell cycle . Overactivity of CDC7 is associated with various types of cancer . Therefore, inhibitors of CDC7 can potentially be used in cancer therapy .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Orientations Futures
The future directions for “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives involve their potential use in cancer therapy . They have been found to inhibit the FGFR signaling pathway, which is an important and proven target for cancer therapeutics . Therefore, these compounds represent an attractive strategy for cancer therapy .
Propriétés
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(5-12)4-10-9(8)11-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZMDMUDEGMGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646873 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
CAS RN |
1000340-26-0 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

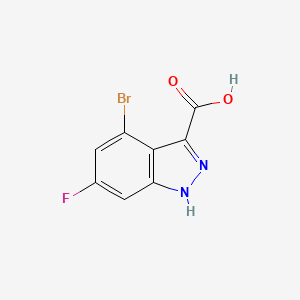

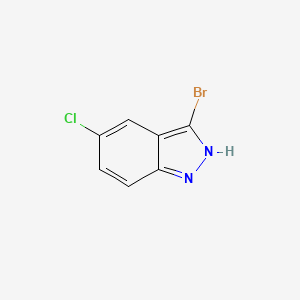
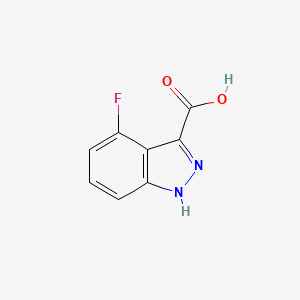
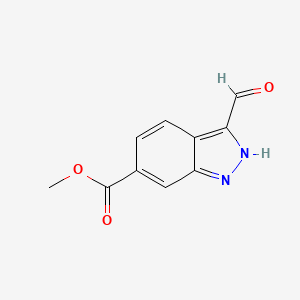
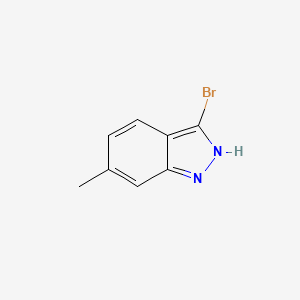
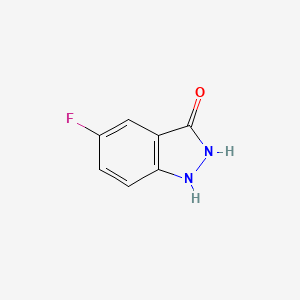

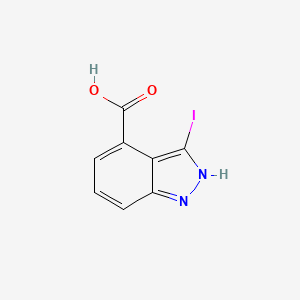
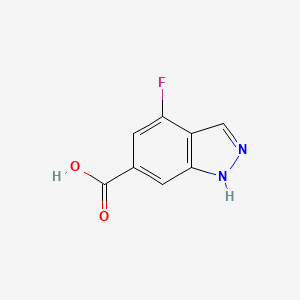
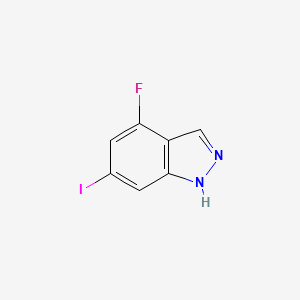

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)
